7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a heterocyclic compound that incorporates a thiophene moiety . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Tuberculostatic Activity
7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine and its structural analogs have been studied for their potential in treating tuberculosis. Research indicates that these compounds, created through condensation reactions involving aromatic or hetaromatic aldehydes, demonstrate significant tuberculostatic activity, leading to an analysis of structure-activity relations (Titova et al., 2019).
Chemical Synthesis and Reactivity Studies
The compound's reactivity has been a subject of study, especially in reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. These studies provide insights into the mechanisms of reactions, furthering the understanding of its chemical properties (Ledenyova et al., 2018).
Synthesis of Novel Derivatives
Innovative synthesis methods have been developed for derivatives of pyrazolo[3,4-d][1,2,3]triazines. These methods focus on retaining the pyrazolotriazine structure while introducing various chemical modifications, which could lead to new applications in different scientific fields (Gurenko et al., 2014).
Antibacterial Agents
Derivatives of the compound have been synthesized and tested for antibacterial properties. The development of chalcones, pyrazolines, and amino pyrimidines from this compound and their subsequent evaluation for antibacterial activity showcases its potential in the development of new antimicrobial agents (Solankee et al., 2004).
Biocidal Properties
Studies have also explored the biocidal properties of related compounds, indicating that certain synthesized derivatives display excellent biocidal properties against various microorganisms. This indicates potential uses in areas such as disinfection and sterilization (Youssef et al., 2011).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
7-phenyl-N-(2-thiophen-2-ylethyl)pyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-2-5-12(6-3-1)22-16-14(11-18-22)15(19-21-20-16)17-9-8-13-7-4-10-23-13/h1-7,10-11H,8-9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGMRADEDTQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.